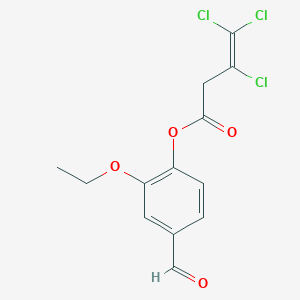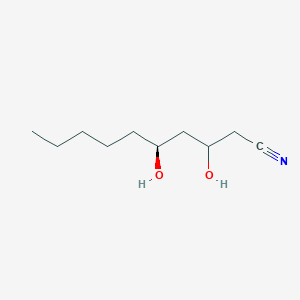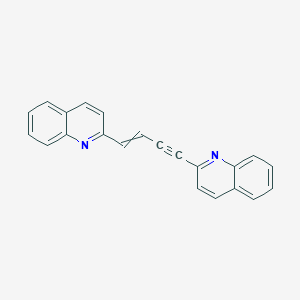
2,4-Dinitro-3'-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl is a chemical compound with the molecular formula C13H8F3N3O4 and a molecular weight of 327.22 g/mol . This compound is characterized by the presence of nitro groups at the 2 and 4 positions, and a trifluoromethyl group at the 3’ position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl typically involves nitration reactions. The process begins with the nitration of biphenyl compounds using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction conditions, such as temperature and concentration of reagents, are carefully monitored to ensure the selective introduction of nitro groups at the desired positions. Industrial production methods may involve large-scale nitration reactors with continuous monitoring and control systems to maintain product quality and yield.
Analyse Des Réactions Chimiques
2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving aromatic nitration and substitution reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a building block for drug development.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl include:
2,4-Dinitro-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl: Has nitro groups at different positions, affecting its reactivity and applications.
2,4-Dinitro-3’-(methyl)-1,1’-biphenyl: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
The presence of the trifluoromethyl group in 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl imparts unique properties such as increased lipophilicity and stability, making it distinct from its analogs.
Propriétés
Numéro CAS |
872604-15-4 |
|---|---|
Formule moléculaire |
C13H7F3N2O4 |
Poids moléculaire |
312.20 g/mol |
Nom IUPAC |
2,4-dinitro-1-[3-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H7F3N2O4/c14-13(15,16)9-3-1-2-8(6-9)11-5-4-10(17(19)20)7-12(11)18(21)22/h1-7H |
Clé InChI |
JEMTUNFLWSGRLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)



![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)

